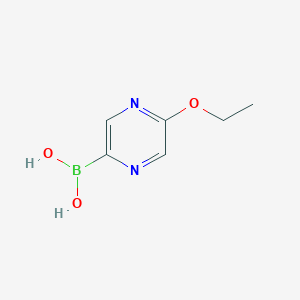
2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid, or 4MTB, is a boronic acid derivative of the thiazole class of compounds. It is a versatile molecule that can be used for a variety of applications, including synthesis, drug discovery, and lab experiments. 4MTB is a relatively new compound and has been the subject of much scientific research in recent years.
Wissenschaftliche Forschungsanwendungen
4MTB has been used in a variety of scientific research applications. It has been used as a ligand in transition metal-catalyzed reactions, as a catalyst in asymmetric reactions, as a reagent in organic synthesis, and as a building block in drug discovery. It has also been used to study the structure and reactivity of transition metal complexes, as well as the reactivity of organic substrates.
Wirkmechanismus
4MTB is a boronic acid derivative of the thiazole class of compounds. It acts as a Lewis acid and is capable of forming boron-oxygen bonds with organic molecules. This ability allows 4MTB to act as a catalyst in a variety of reactions, including transition metal-catalyzed reactions and asymmetric reactions.
Biochemical and Physiological Effects
4MTB is a relatively new compound and has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some potential benefits in drug discovery, as it can be used as a building block for the synthesis of novel compounds.
Vorteile Und Einschränkungen Für Laborexperimente
4MTB has several advantages for use in lab experiments. It is relatively easy to synthesize and is a versatile molecule that can be used for a variety of applications. It is also relatively stable and has a low toxicity. However, it is important to note that 4MTB is a relatively new compound and has not been extensively studied, so there is still much to be learned about its potential applications and effects.
Zukünftige Richtungen
There are a number of potential future directions for 4MTB research. These include further exploration of its potential applications in drug discovery, as well as its potential as a ligand in transition metal-catalyzed reactions and as a catalyst in asymmetric reactions. Additionally, further research could be conducted into its biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments. Finally, further research could be conducted into the structure and reactivity of transition metal complexes and the reactivity of organic substrates with 4MTB.
Synthesemethoden
4MTB can be synthesized using a variety of methods, including the reaction of 4-methylpiperidine-1-thiol with boronic acid in aqueous solution, the reaction of 4-methylpiperidine-1-thiol with boronic acid in acetonitrile, and the reaction of 4-methylpiperidine-1-thiol with boronic acid in dimethyl sulfoxide. The reaction of 4-methylpiperidine-1-thiol with boronic acid in aqueous solution is the most common method and yields the highest yield of 4MTB.
Eigenschaften
IUPAC Name |
[2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O2S/c1-7-2-4-12(5-3-7)9-11-8(6-15-9)10(13)14/h6-7,13-14H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLKZOBVTDVSRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=N1)N2CCC(CC2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














